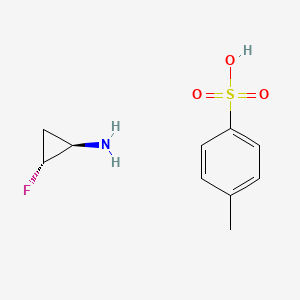

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Overview

Description

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C10H14FNO3S and a molecular weight of 247.29 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is known for its unique structural features, including a fluorine atom attached to a cyclopropane ring and an amine group, which are further bonded to a 4-methylbenzenesulfonate group .

Preparation Methods

The synthesis of trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of cyclopropanamine with fluorinating agents under controlled conditions to introduce the fluorine atom . The resulting fluorocyclopropanamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted cyclopropanamine derivatives .

Scientific Research Applications

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets . The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate include other fluorinated cyclopropanamine derivatives and sulfonate esters . These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties .

Biological Activity

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of immune responses. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Chemical Name : this compound

- CAS Number : 1799439-05-6

- Molecular Formula : C10H12FNO2S

- Molecular Weight : 229.27 g/mol

The primary mechanism of action for this compound involves the modulation of cytokine signaling pathways, specifically targeting interleukin (IL)-12 and IL-23. These cytokines are crucial in T-cell differentiation and proliferation, which play significant roles in autoimmune diseases and inflammatory conditions. The compound acts as an inhibitor of Tyrosine Kinase 2 (Tyk2), a key player in the signaling pathways activated by these cytokines .

Immune Modulation

Recent studies have shown that this compound effectively inhibits Tyk2-mediated signaling, leading to reduced production of pro-inflammatory cytokines. This effect can be particularly beneficial in treating autoimmune disorders such as systemic lupus erythematosus (SLE) and multiple sclerosis (MS) where IL-12 and IL-23 are overexpressed .

In Vitro Studies

In vitro assays demonstrated that treatment with trans-2-Fluorocyclopropanamine resulted in:

- Decreased IL-12 and IL-23 levels : Significant reduction in mRNA levels of p40 and p19 subunits was observed in treated T cells.

- Altered T-cell polarization : A shift from Th1/Th17 phenotypes towards a regulatory T-cell phenotype was noted, indicating potential therapeutic effects against autoimmunity .

In Vivo Studies

Animal models have provided further insights into the biological activity:

- Efficacy in SLE models : Mice treated with trans-2-Fluorocyclopropanamine exhibited reduced disease severity and improved renal function metrics compared to control groups.

- Protection in MS models : The compound demonstrated a protective effect against demyelination and neuroinflammation, suggesting its potential as a therapeutic agent for MS .

Case Studies

Several case studies highlight the therapeutic potential of trans-2-Fluorocyclopropanamine:

- Systemic Lupus Erythematosus (SLE) :

- Multiple Sclerosis (MS) :

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 229.27 g/mol |

| CAS Number | 1799439-05-6 |

| IL-12 Reduction (mRNA) | 60% decrease |

| IL-23 Reduction (mRNA) | 50% decrease |

| Disease Activity Index (SLE) | Reduced by 40% post-treatment |

| Relapse Rate (MS) | Decreased by 30% post-treatment |

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWZMHVPMZXIRU-GEHKUQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H]1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.